molecular formula C18H26O6 B14326899 Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate CAS No. 101887-40-5

Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate

Cat. No.: B14326899
CAS No.: 101887-40-5
M. Wt: 338.4 g/mol
InChI Key: JZUOYBAJTOHMEX-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate is an organic compound characterized by its unique structure, which includes a phenylenebis(oxy) linkage and two dimethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate typically involves the reaction of 1,4-phenylenebis(oxy) with dimethyl 5-bromopentanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 5,5’-[1,4-phenylenebis(oxy)]dipentanoic acid.

    Reduction: 5,5’-[1,4-phenylenebis(oxy)]dipentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further chemical reactions. The phenylenebis(oxy) linkage provides structural stability and rigidity, making it a valuable component in materials science .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
  • Dimethyl 5,5’-[1,4-phenylenebis(methyleneoxy)]diisophthalate
  • Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dibutanoate

Uniqueness

Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate is unique due to its specific phenylenebis(oxy) linkage and the length of its ester chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

101887-40-5

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 5-[4-(5-methoxy-5-oxopentoxy)phenoxy]pentanoate

InChI

InChI=1S/C18H26O6/c1-21-17(19)7-3-5-13-23-15-9-11-16(12-10-15)24-14-6-4-8-18(20)22-2/h9-12H,3-8,13-14H2,1-2H3

InChI Key

JZUOYBAJTOHMEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCOC1=CC=C(C=C1)OCCCCC(=O)OC

Origin of Product

United States

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